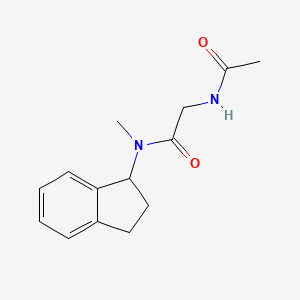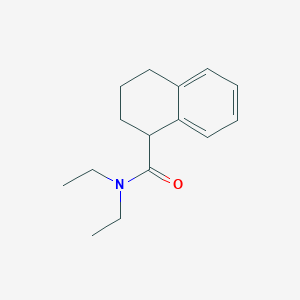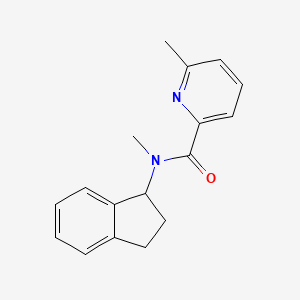![molecular formula C16H17N3O B7494059 [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)
[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of pyrazinone derivatives and has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
作用機序
The exact mechanism of action of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone is not fully understood. However, studies have suggested that [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone exerts its biological activities by modulating various signaling pathways. For example, [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been found to activate the p38 MAPK pathway, which plays a critical role in regulating cell survival and apoptosis. [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has also been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. In addition, [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been found to inhibit the production of reactive oxygen species, which are involved in the development of various diseases.
実験室実験の利点と制限
One of the advantages of using [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone in lab experiments is its high potency and selectivity. [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been found to exhibit potent biological activities at low concentrations, making it an ideal compound for studying various signaling pathways. However, one of the limitations of using [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone in lab experiments is its potential toxicity. [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been found to exhibit cytotoxicity at high concentrations, and caution should be taken when handling the compound.
将来の方向性
For the study of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone include the development of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone derivatives, investigation of the pharmacokinetics and pharmacodynamics of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone in vivo, exploration of its potential therapeutic applications, and evaluation of its safety and toxicity.
合成法
The synthesis of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone involves the reaction of pyrazin-2-ylamine with 2-(4-methylphenyl)pyrrolidine-1-carboxylic acid followed by the addition of thionyl chloride. The resulting product is then treated with 2-amino-5-methylpyridine to obtain [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone. The synthesis of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been reported in the literature, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
科学的研究の応用
[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone exhibits antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has also been found to exhibit antiviral activity against influenza A virus and hepatitis C virus. In addition, [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
[2-(4-methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-4-6-13(7-5-12)15-3-2-10-19(15)16(20)14-11-17-8-9-18-14/h4-9,11,15H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLUBBVZAEFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)




![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)

![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)